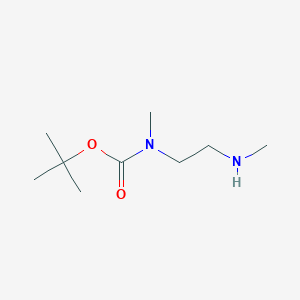

Tert-butyl methyl(2-(methylamino)ethyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVRUHANEXOZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559919 | |

| Record name | tert-Butyl methyl[2-(methylamino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112257-19-9 | |

| Record name | tert-Butyl methyl[2-(methylamino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL METHYL[2-(METHYLAMINO)ETHYL]CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Methyl(2-(methylamino)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl methyl(2-(methylamino)ethyl)carbamate is a diamine derivative containing a carbamate protecting group. Its structure is of interest to researchers in medicinal chemistry and drug development due to its potential applications as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate | [1] |

| CAS Number | 112257-19-9 | [1] |

| Molecular Formula | C₉H₂₀N₂O₂ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Color | Colorless to light yellow | [3] |

| Boiling Point | 239.1 °C (estimated) | Chemchart |

| Melting Point | 33.32 °C (estimated) | Chemchart |

| Density | 0.957 g/cm³ | [4] |

| pKa | 9.96 ± 0.10 (Predicted) | [3] |

| InChI Key | DFVRUHANEXOZGT-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)OC(=O)N(C)CCNC | [1] |

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the selective N-Boc protection of N,N'-dimethylethylenediamine.

3.1.1. Materials and Equipment

-

N,N'-Dimethylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Methanol/Dichloromethane (1:20 v/v) as eluent

3.1.2. Procedure

-

Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3]

-

In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).[3]

-

Slowly add the di-tert-butyl dicarbonate solution dropwise to the cooled N,N'-dimethylethylenediamine solution while maintaining the temperature at 0 °C.[3]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[3]

-

Quench the reaction by adding deionized water (20 mL).[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 40 mL).[3]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[3]

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

-

Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, v/v) eluent to yield the pure this compound as a colorless oil.[3]

Caption: Synthesis workflow for this compound.

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Analysis:

-

Spectrometer: 400 MHz

-

Observed Peaks: δ 3.39-3.36 (m, 2H, CH₂), 2.95-2.90 (s, 3H, CH₃), 2.76 (m, 2H, CH₂), 2.48 (s, 3H, CH₃), 1.48 (s, 9H, (CH₃)₃).[3]

-

3.2.2. High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI)

-

Analysis:

-

Calculated m/z for [M+H]⁺ (C₉H₂₁N₂O₂⁺): 189.1603

-

Measured m/z: 189.1601[3]

-

Biological Activity

This compound has been identified as an experimental anticancer agent.[4] It has been observed to induce the regression of various cancers in animal models.[4] The mechanism of action is reported to involve binding to the antigen Cetuximab and its conjugates, which have demonstrated efficacy against colorectal cancer cells.[4]

Furthermore, this compound has shown inhibitory effects on the replication of human cytomegalovirus (HCMV), a virus associated with certain types of cancer.[4]

The specific signaling pathways and molecular interactions through which this compound exerts its anticancer and antiviral effects are still under investigation and not fully elucidated in publicly available literature.

Safety and Handling

This compound is classified as a hazardous substance.

GHS Hazard Statement: H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling.[1]

-

Response:

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep in a dark place under an inert atmosphere at room temperature. [Sigma-Aldrich]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a robust protocol for its synthesis, and methods for its analytical characterization. While its biological activities as an experimental anticancer and antiviral agent are promising, further research is required to fully understand its mechanisms of action. Adherence to strict safety protocols is essential when handling this compound.

References

Elucidation of the Structure of tert-butyl methyl(2-(methylamino)ethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl methyl(2-(methylamino)ethyl)carbamate, a compound of interest in pharmaceutical research. The guide details the synthesis, spectroscopic analysis, and presents a logical workflow for its structural confirmation. Furthermore, it explores the potential relevance of this molecule in drug development, particularly in oncology.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 112257-19-9 | [1][2] |

| Molecular Formula | C₉H₂₀N₂O₂ | [2] |

| Molecular Weight | 188.27 g/mol | [2] |

| Appearance | Colorless oil | [3] |

| Density | 0.957 g/cm³ (Predicted) | [2][3] |

| Boiling Point | 244.5 ± 19.0 °C (Predicted) | [3] |

| SMILES | CC(C)(C)OC(=O)N(C)CCNC | [1] |

| InChI | InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h10H,6-7H2,1-5H3 | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the mono-Boc protection of N,N'-dimethylethylenediamine. This procedure is outlined below.

Experimental Protocol: Synthesis

Materials:

-

N,N'-dimethylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3]

-

In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).[3]

-

Add the di-tert-butyl dicarbonate solution dropwise to the cooled N,N'-dimethylethylenediamine solution while maintaining the temperature at 0 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.[3]

-

Quench the reaction by adding deionized water (20 mL).[3]

-

Extract the aqueous layer with dichloromethane (2 x 40 mL).[3]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[3]

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane (1:20 v/v) as the eluent to yield this compound as a colorless oil (4.37 g, 81% yield).[3]

Structure Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques. The logical workflow for its structure elucidation is presented below.

Spectroscopic Data and Analysis

The following sections detail the key spectroscopic data used to confirm the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the protonated molecule, which is crucial for determining its elemental composition.

Experimental Protocol: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy.

Data:

| Ion | Calculated m/z | Measured m/z |

|---|

| [M+H]⁺ | 189.1603 | 189.1601 |

Analysis: The measured m/z of 189.1601 for the [M+H]⁺ ion is in excellent agreement with the calculated mass for the molecular formula C₉H₂₁N₂O₂⁺, confirming the elemental composition of the molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. For quantitative analysis, a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time should be used.

Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.39-3.36 | m | 2H | -N(Boc)-CH₂- |

| 2.95-2.90 | s | 3H | -N(Boc)-CH₃ |

| 2.76 | m | 2H | -CH₂-NH(CH₃) |

| 2.48 | s | 3H | -NH-CH₃ |

| 1.48 | s | 9H | -C(CH₃)₃ |

Analysis: The ¹H NMR spectrum clearly shows all the expected proton signals.[3] The singlet at 1.48 ppm integrating to 9H is characteristic of the tert-butyl group of the Boc protecting group. The two singlets at 2.90-2.95 ppm and 2.48 ppm, each integrating to 3H, correspond to the two distinct methyl groups. The two multiplets at 3.36-3.39 ppm and 2.76 ppm, each integrating to 2H, represent the two methylene groups of the ethylenediamine backbone.

While an experimental ¹³C NMR spectrum was not found in the literature, a predicted spectrum can be generated based on known chemical shift values for similar functional groups.

Predicted Data:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | C=O (carbamate) |

| ~80 | -C(CH₃)₃ |

| ~50 | -N(Boc)-CH₂- |

| ~48 | -CH₂-NH(CH₃) |

| ~35 | -N(Boc)-CH₃ |

| ~33 | -NH-CH₃ |

| ~28 | -C(CH₃)₃ |

Analysis: The predicted ¹³C NMR spectrum is expected to show seven distinct carbon signals. The carbamate carbonyl carbon is predicted to be the most downfield signal around 155 ppm. The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the three methyl carbons of the tert-butyl group at approximately 28 ppm. The remaining signals correspond to the two methylene carbons and the two N-methyl carbons.

Predicted Infrared (IR) Spectroscopy

Predicted Data:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3300 | N-H stretch (secondary amine) |

| ~2970-2850 | C-H stretch (alkane) |

| ~1690 | C=O stretch (carbamate) |

| ~1470-1450 | C-H bend (alkane) |

| ~1160 | C-O stretch (ester) |

Analysis: The IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine. A strong absorption band around 1690 cm⁻¹ would confirm the presence of the carbamate carbonyl group. The C-H stretching and bending vibrations of the alkyl groups would also be prominent.

Relevance in Drug Development and Potential Signaling Pathway

This compound has been described as an experimental anticancer drug.[2] It has been suggested to bind to Cetuximab and its conjugates, which are effective against colorectal cancer cells, and to inhibit the replication of human cytomegalovirus (HCMV), a virus implicated in some cancers.[2]

Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), thereby inhibiting downstream signaling pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[4][5] HCMV infection has been shown to activate several oncogenic signaling pathways, including PI3K/Akt and MAPK, to promote cancer cell growth and survival.[6][7]

Based on this information, a hypothetical signaling pathway illustrating the potential mechanism of action of a drug conjugate involving this compound is presented below. This compound could act as a linker to deliver a cytotoxic agent to cancer cells targeted by an antibody like Cetuximab, or it could have intrinsic activity that synergizes with the antibody's effects.

This guide provides a thorough technical overview for the structural elucidation of this compound, integrating synthetic protocols, spectroscopic data analysis, and its potential applications in the field of drug development. The provided information is intended to support researchers and scientists in their ongoing work with this and similar molecules.

References

- 1. This compound | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 112257-19-9 | FB143658 [biosynth.com]

- 3. This compound CAS#: 112257-19-9 [m.chemicalbook.com]

- 4. What is the mechanism of Cetuximab? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Human cytomegalovirus in cancer: the mechanism of HCMV-induced carcinogenesis and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Story of Human Cytomegalovirus and Cancer: Increasing Evidence and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-butyl methyl(2-(methylamino)ethyl)carbamate

This technical guide provides a comprehensive overview of tert-butyl methyl(2-(methylamino)ethyl)carbamate (CAS Number: 112257-19-9), a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical properties, safety and handling, synthesis protocols, and applications.

Chemical and Physical Properties

This compound is a carbamate derivative that is typically a colorless to light yellow liquid at room temperature.[1] Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities, making it a valuable building block for the selective synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 112257-19-9 | [2] |

| Molecular Formula | C₉H₂₀N₂O₂ | [2] |

| Molecular Weight | 188.27 g/mol | [2][3] |

| IUPAC Name | tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate | [2] |

| Density | 0.957 g/cm³ | [3] |

| Boiling Point | 226.74 °C to 239.1 °C (Estimated) | [4] |

| Melting Point | 33.32 °C (Estimated) | [4] |

| Flash Point | 104.96 °C (Estimated) | [4] |

| Water Solubility | 26370.7 mg/L to 192930 mg/L (Estimated) | [4] |

| Physical Form | Liquid | [1][5] |

| pKa | 9.96 ± 0.10 (Predicted) | |

| InChI Key | DFVRUHANEXOZGT-UHFFFAOYSA-N | [2][5] |

| SMILES | CC(C)(C)OC(=O)N(C)CCNC | [2][3] |

Safety and Hazard Information

This compound is classified as a hazardous substance, primarily causing severe skin burns and eye damage.[2][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[6]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Pictogram | GHS05 | [5] | |

| Signal Word | Danger | [5][6] | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [2][5][6] |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [2][5] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [6] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [6] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [6] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |

| P310 | Immediately call a POISON CENTER/doctor. | [6] | |

| P405 | Store locked up. | [2][5] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |

Storage Conditions: Keep in a dark place under an inert atmosphere (nitrogen or argon) at room temperature or refrigerated at 2-8°C.[3][5][7]

Applications in Research and Development

This compound serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of the Boc protecting group allows for selective reactions on the free secondary amine, making it a versatile building block for creating more complex molecules.[8][9]

Its applications include:

-

Pharmaceutical Intermediates: It is a key component in the synthesis of various pharmaceutical compounds.[8]

-

Anticancer Research: The compound has been investigated as part of experimental anticancer drugs.[3] It has been shown to bind to the antigen Cetuximab and its conjugates, which are effective against colorectal cancer cells.[3]

-

Antiviral Research: It has demonstrated inhibitory effects on the replication of human cytomegalovirus.[3]

-

Fine Chemical Synthesis: The selective protection of one amine group makes it a valuable tool in multi-step organic syntheses where differential reactivity of amino groups is required.[9]

Experimental Protocols

A common method for synthesizing this compound involves the reaction of N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). This procedure selectively protects one of the amino groups.

Materials and Reagents:

-

N,N'-dimethylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Methanol/Dichloromethane (1/20, v/v) as eluent

Procedure:

-

Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).

-

Add the di-tert-butyl dicarbonate solution dropwise to the cooled N,N'-dimethylethylenediamine solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm gradually to room temperature and continue stirring overnight.

-

Quench the reaction with deionized water (20 mL).

-

Extract the product with dichloromethane (2 x 40 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, v/v) mixture as the eluent to yield the target compound as a colorless oil.

References

- 1. tert-Butyl methyl[2-(methylamino)ethyl]carbamate [cymitquimica.com]

- 2. This compound | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. tert-butyl methyl[2-(methylamino)ethyl]carbamate (112257-19-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. This compound | 112257-19-9 [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 112257-19-9|this compound|BLD Pharm [bldpharm.com]

- 8. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Boc-N,N'-dimethylethylenediamine

Introduction

N-Boc-N,N'-dimethylethylenediamine, systematically named tert-butyl methyl[2-(methylamino)ethyl]carbamate, is a pivotal bifunctional building block in modern organic and medicinal chemistry. Its molecular architecture, featuring a secondary amine and a tert-butyloxycarbonyl (Boc) protected tertiary amine, offers a strategic advantage for selective chemical modifications. This differential protection allows for sequential functionalization of the two nitrogen atoms, making it an invaluable intermediate in the multi-step synthesis of complex molecules, particularly in the development of pharmaceuticals and advanced materials.

This guide provides a comprehensive overview of the core characteristics of N-Boc-N,N'-dimethylethylenediamine, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its strategic utility in synthetic chemistry.

Core Physicochemical Properties

The fundamental physical and chemical properties of N-Boc-N,N'-dimethylethylenediamine are summarized below, providing essential data for its handling, application, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 188.27 g/mol | [1][2] |

| CAS Number | 112257-19-9 | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 244.5 ± 19.0 °C at 760 mmHg | [1] |

| Flash Point | 101.6 ± 21.5 °C | [1] |

| Storage Temperature | 4 °C | [1][2] |

| Purity | Typically ≥98% | [1][2] |

| IUPAC Name | tert-butyl methyl[2-(methylamino)ethyl]carbamate | [1] |

| SMILES | O=C(OC(C)(C)C)N(C)CCNC | [2] |

| InChI | 1S/C9H20N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h10H,6-7H2,1-5H3 | [1] |

| InChI Key | DFVRUHANEXOZGT-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

Spectroscopic analysis is critical for the verification and characterization of N-Boc-N,N'-dimethylethylenediamine. The following tables outline the typical spectral data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

Note: NMR spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.30 | Triplet (t) | 2H | -CH₂-N(Boc)CH₃ |

| ~2.75 | Triplet (t) | 2H | -CH₂-NHCH₃ |

| ~2.85 | Singlet (s) | 3H | -N(Boc)CH₃ |

| ~2.45 | Singlet (s) | 3H | -NHCH₃ |

| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ |

| ~1.3 (variable) | Broad Singlet | 1H | -NH- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~155.5 | C=O (carbamate) |

| ~79.5 | -C(CH₃)₃ |

| ~51.0 | -CH₂-N(Boc)CH₃ |

| ~49.0 | -CH₂-NHCH₃ |

| ~36.0 | -N(Boc)CH₃ |

| ~33.0 | -NHCH₃ |

| ~28.5 | -C(CH₃)₃ |

Mass Spectrometry and Infrared Spectroscopy

Table 3: MS and IR Data

| Analysis Technique | Parameter | Assignment |

| Mass Spec. (ESI-MS) | m/z | 189.16 [M+H]⁺ |

| Infrared (IR) | Wavenumber (cm⁻¹) | |

| ~3300 (broad) | N-H stretch (secondary amine) | |

| ~2970, 2930, 2870 | C-H stretch (aliphatic) | |

| ~1690 (strong) | C=O stretch (Boc carbamate) | |

| ~1460 | C-H bend | |

| ~1160 | C-N stretch |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-Boc-N,N'-dimethylethylenediamine are provided below.

Synthesis of N-Boc-N,N'-dimethylethylenediamine[3]

This protocol describes the selective mono-Boc protection of N,N'-dimethylethylenediamine.

-

Materials and Equipment:

-

N,N'-dimethylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Potassium bicarbonate (KHCO₃) solution, saturated

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolve N,N'-dimethylethylenediamine (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Prepare a solution of di-tert-butyl dicarbonate (0.5 eq) in THF.

-

Slowly add the Boc₂O solution to the stirred diamine solution over a period of 10-15 minutes at room temperature.

-

Allow the reaction to stir at room temperature for approximately 72 hours.

-

Remove the THF solvent under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between diethyl ether and a saturated aqueous solution of KHCO₃.

-

Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the title compound.

-

Protocol for ¹H and ¹³C NMR Analysis[4][5]

-

Sample Preparation:

-

Instrument Parameters (400/500 MHz Spectrometer):

Protocol for Mass Spectrometry (ESI-MS)[4]

-

Sample Preparation:

-

Data Acquisition:

-

Infuse the diluted sample directly into an ESI-equipped mass spectrometer.

-

Acquire data in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

-

Protocol for Infrared (IR) Spectroscopy[4]

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a single drop of the liquid N-Boc-N,N'-dimethylethylenediamine directly onto the center of the ATR crystal.[4]

-

-

Data Acquisition:

Visualized Workflows and Synthetic Utility

The strategic importance of N-Boc-N,N'-dimethylethylenediamine lies in its capacity for selective functionalization. The following diagrams, generated using Graphviz, illustrate its synthesis and logical application in multi-step chemical pathways.

The diagram below illustrates the logical workflow for utilizing the differential reactivity of the two nitrogen atoms. This allows chemists to introduce two different substituents (R1 and R2) in a controlled, stepwise manner.

Safety Information

N-Boc-N,N'-dimethylethylenediamine is associated with certain hazards. Users should consult the Safety Data Sheet (SDS) before handling.

-

GHS Pictogram: GHS07 (Harmful)[1]

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P337+P313, P501.[1] Users should wash skin thoroughly after handling, not eat, drink or smoke when using this product, wear protective gloves/eye protection/face protection, and follow proper disposal procedures.[1]

References

A Comprehensive Technical Guide to tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate

This guide provides an in-depth overview of tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate, a versatile diamine derivative with significant applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Nomenclature

The compound with the common name tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate is systematically named according to IUPAC nomenclature as tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate [1]. It is also known by several synonyms, including N-Boc-N,N'-dimethylethylenediamine and N-(tert-Butoxycarbonyl)-N,N'-dimethylethane-1,2-diamine[2][3].

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate[1] |

| CAS Number | 112257-19-9[1] |

| Molecular Formula | C₉H₂₀N₂O₂[1] |

| SMILES | CC(C)(C)OC(=O)N(C)CCNC[1] |

| InChIKey | DFVRUHANEXOZGT-UHFFFAOYSA-N[1] |

Physicochemical Properties

tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate is a colorless to light yellow, clear liquid at room temperature[4][5]. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 188.27 g/mol [1] |

| Density | 0.957 g/cm³[6] |

| Physical Form | Liquid[5] |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place or at 2-8°C, kept dry[6]. |

Synthesis and Characterization

A common synthetic route to tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate involves the selective protection of one of the amino groups of N,N'-dimethylethylenediamine with a tert-butoxycarbonyl (Boc) group.

The following protocol is a representative procedure for the synthesis of tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate[4]:

-

Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).

-

Add the di-tert-butyl dicarbonate solution dropwise to the cooled diamine solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Quench the reaction by adding deionized water (20 mL).

-

Extract the aqueous layer with dichloromethane (2 x 40 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane (1:20 v/v) as the eluent to yield the final product as a colorless oil (4.37 g, 81% yield)[4].

The structure of the synthesized compound can be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.39-3.36 (m, 2H, CH₂), 2.95-2.90 (s, 3H, CH₃), 2.76 (m, 2H, CH₂), 2.48 (s, 3H, CH₃), 1.48 (s, 9H, (CH₃)₃)[4] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M+H]⁺ Calculated for C₉H₂₁N₂O₂⁺: 189.1603, Found: 189.1601[4] |

Applications in Research and Development

Carbamates, such as the title compound, are widely used as protecting groups for amines in multi-step organic syntheses. The tert-butoxycarbonyl (Boc) group is particularly useful due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The presence of a second, unprotected amine group in tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate allows for further chemical transformations at that site.

The carbamate functional group is a key structural element in many approved therapeutic agents[7][8]. It can act as a stable surrogate for a peptide bond, enhancing the cell membrane permeability of drug candidates[7]. While specific applications of tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate in drug development are not extensively detailed in the provided search results, it has been investigated as an experimental anticancer drug[6]. This compound has been shown to induce the regression of various cancers in animal models and to inhibit the replication of human cytomegalovirus[6]. It is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications[9].

Safety Information

tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate is classified as a corrosive substance. It can cause severe skin burns and eye damage[1]. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| Corrosion | Danger | H314: Causes severe skin burns and eye damage[1] |

Visualizations

The following diagram illustrates the synthesis of tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate from N,N'-dimethylethylenediamine and di-tert-butyl dicarbonate.

Caption: Synthesis of the target carbamate.

This diagram outlines the general workflow for using a Boc-protected diamine, such as the title compound, in a multi-step synthesis.

Caption: Boc-protected diamine workflow.

References

- 1. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl Methyl[2-(methylamino)ethyl]carbamate | 112257-19-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. tert-Butyl Methyl[2-(methylamino)ethyl]carbamate | 112257-19-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 112257-19-9 [chemicalbook.com]

- 5. tert-Butyl methyl[2-(methylamino)ethyl]carbamate [cymitquimica.com]

- 6. This compound | 112257-19-9 | FB143658 [biosynth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

In-Depth Technical Guide to the Physicochemical Properties of Propamocarb (C9H20N2O2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the molecular formula C9H20N2O2 is most prominently identified as Propamocarb . Propamocarb is a systemic carbamate fungicide effective against Oomycete pathogens, such as Pythium and Phytophthora species, which are responsible for various plant diseases.[1] It is typically used as its hydrochloride salt to enhance solubility and stability.[2] This technical guide provides a comprehensive overview of the physicochemical properties of Propamocarb, detailed experimental protocols for their determination, and an illustrative representation of its mode of action.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Propamocarb and its hydrochloride salt.

Table 1: General Properties of Propamocarb

| Property | Value | Reference(s) |

| IUPAC Name | propyl N-[3-(dimethylamino)propyl]carbamate | [3] |

| CAS Registry Number | 24579-73-5 | [4] |

| Molecular Formula | C9H20N2O2 | [4][5] |

| Molecular Weight | 188.27 g/mol | [3][4] |

| Physical State | Colorless liquid |

Table 2: Physicochemical Data of Propamocarb

| Property | Value | Reference(s) |

| Melting Point | 44-45 °C (as colorless, odorless crystals) | [3] |

| Boiling Point | 139-141 °C at 18 mmHg | [3][4] |

| Solubility in Water | 9.0 x 10^5 mg/L at 20 °C, pH 7.0 | [3] |

| Solubility in Organic Solvents (g/L at 20 °C) | Methanol: >933, Dichloromethane: >937, Acetone: >921, Ethyl acetate: >856, Toluene: >852, Hexane: >883 | [3] |

| Vapor Pressure | 5.48 x 10^-2 mm Hg at 25 °C | [3] |

| logP (Octanol-Water Partition Coefficient) | 1.12 | [3] |

| pKa (Dissociation Constant) | 9.50 (strong base) | [3] |

Table 3: Properties of Propamocarb Hydrochloride

| Property | Value | Reference(s) |

| CAS Registry Number | 25606-41-1 | [4] |

| Molecular Formula | C9H21ClN2O2 | [5] |

| Molecular Weight | 224.73 g/mol | [4] |

| Physical State | Colorless, very hygroscopic crystalline solid | [6] |

| Melting Point | 45-64.2 °C | [5][6] |

| Solubility in Water | > 500 g/L (pH 1.6-9.6, 20°C) | [5] |

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like Propamocarb follows standardized methodologies, often outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the experimental protocols relevant to the properties listed above.

Melting Point Determination (Based on OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

-

Apparatus: A capillary tube melting point apparatus or a differential scanning calorimeter (DSC) can be used.[7]

-

Procedure (Capillary Method):

-

A small, finely powdered sample of the substance is packed into a capillary tube.

-

The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

-

Boiling Point Determination (Based on OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: An ebulliometer, a dynamic vapor pressure apparatus, or a distillation setup can be employed. Differential Scanning Calorimetry (DSC) is also a suitable method.[7][8]

-

Procedure (Dynamic Method):

-

The substance is placed in a vessel equipped with a pressure sensor and a temperature sensor.

-

The pressure in the vessel is reduced and then slowly increased.

-

The temperature at which boiling is observed is recorded at various pressures.

-

The boiling point at standard atmospheric pressure is determined by interpolation or extrapolation of the vapor pressure-temperature curve.

-

Water Solubility Determination (Based on OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature.

-

Methods: The two primary methods are the flask method (for solubilities > 10 mg/L) and the column elution method (for solubilities < 10 mg/L).[6][9]

-

Procedure (Flask Method):

-

An excess amount of the substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., chromatography, spectroscopy).

-

Partition Coefficient (n-octanol/water) Determination (Based on OECD Guideline 107)

The partition coefficient (logP or log Kow) is a measure of the differential solubility of a compound in two immiscible solvents, n-octanol and water, and is an indicator of its hydrophobicity.

-

Method: The shake flask method is commonly used for compounds with logP values between -2 and 4.[4]

-

Procedure:

-

A known amount of the substance is dissolved in either water or n-octanol (pre-saturated with the other solvent).

-

The solution is placed in a vessel with a known volume of the other solvent.

-

The vessel is shaken until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the substance in each phase is determined.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Dissociation Constant (pKa) Determination (Based on OECD Guideline 112)

The dissociation constant (pKa) indicates the strength of an acid or base.

-

Methods: Titration, spectrophotometry, or conductometry can be used.[10][11]

-

Procedure (Titration Method):

-

A known concentration of the substance is dissolved in water.

-

The solution is titrated with a standard solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Mode of Action

Propamocarb's fungicidal activity stems from its ability to disrupt the biosynthesis of phospholipids and fatty acids, which are essential components of the cell membranes of Oomycetes.[3][12] This interference leads to a loss of membrane integrity, increased permeability, and ultimately, cell death.[3] The systemic nature of Propamocarb allows it to be absorbed by the plant and transported to various tissues, providing both preventative and curative protection.[13][14]

The following diagram illustrates the proposed signaling pathway and mechanism of action of Propamocarb on an Oomycete cell.

Conclusion

Propamocarb (C9H20N2O2) is a well-characterized fungicide with a specific mode of action against Oomycete pathogens. Its physicochemical properties, particularly the high water solubility of its hydrochloride salt, are key to its systemic activity in plants. The experimental protocols outlined in this guide, based on established international standards, provide a framework for the reliable determination of its key chemical and physical characteristics. A thorough understanding of these properties is essential for the development of effective formulations, assessment of environmental fate, and the design of new and improved crop protection agents.

References

- 1. Propamocarb | C9H20N2O2 | CID 32490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. benchchem.com [benchchem.com]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. oecd.org [oecd.org]

- 7. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 8. oecd.org [oecd.org]

- 9. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. Downy mildew solution: propamocarb hydrochloride - HEBEN [hb-p.com]

- 13. chemicalwarehouse.com [chemicalwarehouse.com]

- 14. PROPAMOCARB HYDROCHLORIDE 722 SL – Zenith Crop Sciences [zenithcropsciences.com]

An In-depth Technical Guide on tert-butyl methyl(2-(methylamino)ethyl)carbamate

This guide provides essential technical data for researchers, scientists, and professionals in drug development on the chemical compound tert-butyl methyl(2-(methylamino)ethyl)carbamate.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, analysis, and chemical synthesis.

| Property | Value |

| Molecular Formula | C₉H₂₀N₂O₂[1][2][3] |

| Molecular Weight | 188.27 g/mol [2][3] |

| IUPAC Name | tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate[3] |

| CAS Number | 112257-19-9[1][2][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can be found in various chemical literature and databases. A general synthetic approach involves the reaction of N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate in a suitable solvent such as dichloromethane. The reaction is typically initiated at a reduced temperature and then allowed to proceed at room temperature. Purification of the final product is commonly achieved through silica gel column chromatography.

Molecular Structure and Connectivity

The following diagram illustrates the logical relationship and connectivity of the primary functional groups within the this compound molecule.

Caption: Molecular component diagram for this compound.

References

The Synthetic Versatility of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate: A Technical Guide

Introduction

Tert-butyl methyl(2-(methylamino)ethyl)carbamate, systematically named tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate and often referred to as N-Boc-N,N'-dimethylethylenediamine, is a mono-protected diamine that serves as a versatile building block in organic and medicinal chemistry. Its structure, featuring both a Boc-protected tertiary amine and a free secondary amine, allows for selective and sequential functionalization, making it a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role as a synthetic intermediate. While there are some commercial claims of its potential as an experimental therapeutic agent, this guide will focus on its well-documented synthetic utility due to the current lack of peer-reviewed data on its direct biological activities.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value |

| CAS Number | 112257-19-9[1] |

| Molecular Formula | C₉H₂₀N₂O₂[1] |

| Molecular Weight | 188.27 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2] |

| Density | 0.957 g/cm³[1] |

| Boiling Point | 244.5 ± 19.0 °C (Predicted) |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon)[2] |

| SMILES | CC(C)(C)OC(=O)N(C)CCNC |

Synthesis of this compound

The most common and well-documented synthesis of this compound involves the selective N-Boc protection of N,N'-dimethylethylenediamine. This procedure is valued for its high yield and straightforward purification.

Experimental Protocol

Materials:

-

N,N'-dimethylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (for column chromatography)

Procedure: [2]

-

N,N'-dimethylethylenediamine (5.00 g, 57 mmol) is dissolved in dichloromethane (25 mL) in a reaction flask.

-

The solution is cooled to 0 °C in an ice bath.

-

In a separate vessel, di-tert-butyl dicarbonate (5.00 g, 22 mmol) is dissolved in dichloromethane (25 mL).

-

The solution of di-tert-butyl dicarbonate is added dropwise to the cooled solution of N,N'-dimethylethylenediamine, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred overnight.

-

The reaction is quenched by the addition of deionized water (20 mL).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 40 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of methanol and dichloromethane (1:20 v/v) as the eluent.

Yield: The protocol typically affords the target compound as a colorless oil with a yield of approximately 81% (4.37 g).[2]

Structural Confirmation: [2]

-

¹H NMR (400 MHz, CDCl₃): δ 3.39-3.36 (m, 2H, CH₂), 2.95-2.90 (s, 3H, CH₃), 2.76 (m, 2H, CH₂), 2.48 (s, 3H, CH₃), 1.48 (s, 9H, (CH₃)₃).

-

HRMS (ESI) [M+H]⁺: Calculated for C₉H₂₁N₂O₂⁺: 189.1603, Found: 189.1601.

Applications in Chemical Synthesis

The primary and well-established application of this compound is as a bifunctional building block in organic synthesis. The differential reactivity of its two amine groups allows for a controlled, stepwise introduction of the N,N'-dimethylethylenediamine moiety into more complex molecular scaffolds.

General Synthetic Workflow

The general workflow for utilizing this carbamate in a synthetic route involves the following steps:

-

Reaction at the Secondary Amine: The unprotected secondary amine serves as a nucleophile and can be reacted with various electrophiles.

-

Boc Deprotection: The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the tertiary amine.

-

Reaction at the Tertiary Amine: The newly deprotected tertiary amine can then be used in subsequent synthetic transformations.

This stepwise approach provides a high degree of control and is particularly useful in the construction of pharmaceutical intermediates and other fine chemicals.

Potential Therapeutic Applications: A Note of Caution

Some commercial sources have described this compound as an experimental anticancer and antiviral agent.[1] Specifically, it has been claimed to bind to the antigen Cetuximab, showing efficacy against colorectal cancer cells, and to inhibit the replication of human cytomegalovirus.[1] However, at the time of this writing, these claims are not substantiated by publications in peer-reviewed scientific journals. Therefore, detailed information on the mechanisms of action, signaling pathways, and quantitative data from biological assays are not available in the public domain. Researchers interested in these potential applications are advised to seek direct confirmation and detailed data from the commercial suppliers making these claims.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward, high-yielding synthesis and the orthogonal reactivity of its two amine functionalities make it an important tool for the construction of complex molecules, particularly in the field of medicinal chemistry. While its potential as a direct therapeutic agent has been suggested, its primary and well-documented role remains that of a key synthetic intermediate. Further research and publication in peer-reviewed journals are necessary to validate and explore any direct pharmacological activities.

References

An In-depth Technical Guide on tert-Butyl methyl(2-(methylamino)ethyl)carbamate: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide provides a comprehensive overview of the available technical information for tert-butyl methyl(2-(methylamino)ethyl)carbamate. It is important to note that while there are isolated mentions of this compound as an experimental drug, there is a lack of substantive, publicly available scientific literature detailing a specific biological mechanism of action, associated signaling pathways, or quantitative biological data. The information presented herein is based on its well-documented role as a chemical intermediate and general principles of related chemical classes.

Executive Summary

This compound, also known by its synonym N-Boc-N,N'-dimethylethylenediamine, is a mono-protected diamine that serves as a versatile building block in organic and medicinal chemistry. Its structure, featuring one amine protected by a tert-butoxycarbonyl (Boc) group and a free secondary amine, allows for selective and sequential chemical modifications. While one commercial source has referred to it as an experimental anticancer agent, this claim is not substantiated in peer-reviewed literature. This guide will focus on its established chemical properties, synthetic applications, and the general toxicological profile of the broader carbamate class, while clearly delineating the absence of specific mechanistic data for this particular compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Boc-N,N'-dimethylethylenediamine | |

| CAS Number | 112257-19-9 | [2] |

| Molecular Formula | C₉H₂₀N₂O₂ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| Appearance | Liquid | [2][3] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [2] |

Role as a Synthetic Intermediate

The primary utility of this compound lies in its bifunctional nature, which is controlled by the Boc protecting group. The Boc group is stable under a variety of reaction conditions but can be readily removed with acid. This allows for a logical, stepwise approach to building more complex molecules.

General Synthetic Workflow

The workflow below illustrates the strategic use of this compound in sequential synthesis. The free secondary amine can be reacted first, followed by the deprotection and subsequent reaction of the newly freed secondary amine.

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, primarily in patent literature. A common approach involves the selective protection of one amine of N,N'-dimethylethylenediamine.

Example Synthetic Protocol: Boc Protection of N,N'-Dimethylethylenediamine

Objective: To selectively protect one of the secondary amines of N,N'-dimethylethylenediamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

N,N'-Dimethylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, optional, to scavenge any acid formed)

Procedure:

-

Dissolve N,N'-dimethylethylenediamine in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent to the cooled solution of the diamine.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with water or a mild aqueous base to remove any unreacted starting material and byproducts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Putative Biological Activity and General Carbamate Mechanism of Action

Unsubstantiated Anticancer and Antiviral Claims

One supplier has noted that this compound is an experimental anticancer drug that may bind to the antigen Cetuximab and has been shown to inhibit the replication of human cytomegalovirus.[4] However, there is no peer-reviewed scientific literature available to substantiate these claims or to provide any details on a mechanism of action. Researchers should treat this information with caution until it is validated by independent studies.

General Mechanism of Action for Carbamate Insecticides

It is important to distinguish this compound from the class of carbamate insecticides. While they share the carbamate functional group, their overall structures and biological activities are different. Carbamate insecticides are known to be toxic through the inhibition of the enzyme acetylcholinesterase (AChE).[5][6] This inhibition is reversible and leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing overstimulation of the nervous system.[5]

The general mechanism is as follows:

-

The carbamate insecticide binds to the active site of acetylcholinesterase.

-

The carbamate group is transferred to a serine residue in the enzyme's active site, leading to a "carbamylated" enzyme.

-

This carbamylated enzyme is temporarily inactive and cannot hydrolyze acetylcholine.

-

The carbamyl-enzyme bond is slowly hydrolyzed, regenerating the active enzyme. The reversible nature of this binding results in a shorter duration of toxicity compared to organophosphates.[5]

Crucially, there is no evidence to suggest that this compound acts as an acetylcholinesterase inhibitor. Its structure is not typical of carbamate insecticides.

Conclusion

This compound is a valuable and well-characterized chemical intermediate. Its primary role in a research and development setting is as a mono-protected diamine building block for the synthesis of more complex molecules in a controlled, stepwise manner. While intriguing, the claims of its potential as an anticancer or antiviral agent are not currently supported by publicly available scientific data. Therefore, its established utility remains firmly in the realm of synthetic chemistry. Future investigations are required to validate any potential biological activity and to elucidate a corresponding mechanism of action.

References

- 1. This compound | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 112257-19-9 [sigmaaldrich.com]

- 3. tert-Butyl methyl[2-(methylamino)ethyl]carbamate [cymitquimica.com]

- 4. This compound | 112257-19-9 | FB143658 [biosynth.com]

- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mechanism of action of organophosphorus and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Applications of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl methyl(2-(methylamino)ethyl)carbamate, a diamine derivative with the CAS number 163456-32-6, presents intriguing possibilities for therapeutic development, particularly in the realms of oncology and virology. While detailed peer-reviewed research is not extensively available in the public domain, preliminary information suggests its potential as an experimental drug candidate. This technical guide consolidates the available chemical and synthetic data for this compound and explores its potential research applications based on emergent claims. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and structurally related molecules.

Chemical Properties and Data

This compound, also known by its synonym N-Boc-N,N'-dimethylethylenediamine, is a carbamate-protected diamine. The tert-butyloxycarbonyl (Boc) protecting group makes it a useful building block in multi-step organic synthesis, allowing for selective reaction at the unprotected secondary amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 163456-32-6 | Multiple |

| Molecular Formula | C₉H₂₀N₂O₂ | PubChem |

| Molecular Weight | 188.27 g/mol | PubChem |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | 226.74 °C (Predicted) | Chemchart |

| Density | 0.98 g/cm³ (Predicted) | Chemchart |

| Water Solubility | 26370.7 mg/L (Predicted) | Chemchart |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective protection of one of the amine groups of a diamine precursor. Several synthetic routes have been described in patents and chemical literature.

Synthesis from N,N'-Dimethylethylenediamine

A common method involves the reaction of N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the Boc protecting group onto one of the nitrogen atoms.

Experimental Protocol:

-

Dissolve N,N'-dimethylethylenediamine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled diamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Potential Research Applications

Emerging information from commercial suppliers suggests that this compound may possess significant biological activity, positioning it as a compound of interest for further investigation in oncology and virology.[1]

Anticancer Research

A notable claim is that this compound is an experimental anticancer agent.[1] It is suggested to function by binding to the antigen Cetuximab and its conjugates, which have demonstrated efficacy against colorectal cancer cells.[1]

Cetuximab and Antibody-Drug Conjugates (ADCs):

Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers, including colorectal cancer. By blocking EGFR, Cetuximab can inhibit cancer cell growth and proliferation. The concept of using this compound in conjunction with Cetuximab suggests a potential application in the field of antibody-drug conjugates (ADCs). In an ADC, a cytotoxic payload is linked to a monoclonal antibody, which then directs the payload specifically to cancer cells expressing the target antigen.

Potential Research Directions:

-

Synthesis and Characterization of a Cetuximab Conjugate: Researchers could investigate methods to conjugate this compound or a more potent derivative to Cetuximab. This would involve developing a stable linker and characterizing the resulting ADC for drug-to-antibody ratio (DAR), stability, and binding affinity to EGFR-expressing cells.

-

In Vitro Cytotoxicity Studies: The cytotoxic effects of the compound and its potential ADC could be evaluated against a panel of cancer cell lines with varying levels of EGFR expression. Standard assays such as MTT or LDH release assays would be employed to determine IC₅₀ values.

-

Mechanism of Action Studies: Investigating the downstream signaling effects of the compound or its ADC upon binding to EGFR-positive cells could elucidate its mechanism of action. This might involve Western blotting for key proteins in the EGFR signaling pathway (e.g., Akt, MAPK).

-

In Vivo Efficacy in Animal Models: Xenograft models of human colorectal cancer in immunocompromised mice would be a crucial step to evaluate the in vivo efficacy, tolerability, and pharmacokinetic profile of the compound or its ADC.

Antiviral Research

It has also been reported that this compound inhibits the replication of human cytomegalovirus (HCMV).[1] HCMV is a widespread herpesvirus that can cause serious illness in immunocompromised individuals, such as transplant recipients and those with HIV/AIDS.

Current Anti-HCMV Therapies and Unmet Needs:

Current treatments for HCMV infection, such as ganciclovir and foscarnet, can be limited by toxicity and the emergence of drug-resistant viral strains. Therefore, there is a continuous need for novel antiviral agents with different mechanisms of action.

Potential Research Directions:

-

Antiviral Activity Screening: The anti-HCMV activity of the compound could be confirmed and quantified using plaque reduction assays or viral yield reduction assays in cell culture models (e.g., human foreskin fibroblasts). This would allow for the determination of its EC₅₀ (half-maximal effective concentration).

-

Mechanism of Action Studies: To understand how the compound inhibits HCMV replication, researchers could perform time-of-addition studies to pinpoint the stage of the viral life cycle that is affected (e.g., entry, DNA replication, late gene expression).

-

Resistance Studies: The potential for HCMV to develop resistance to the compound could be investigated by passaging the virus in the presence of increasing concentrations of the drug and then sequencing the genomes of any resistant isolates to identify mutations.

-

In Vivo Efficacy in Animal Models: Small animal models of CMV infection could be used to assess the in vivo efficacy and safety of the compound.

Conclusion

This compound is a readily synthesizable molecule that holds unverified, yet promising, potential as a lead compound in the development of new anticancer and antiviral therapies. The claims of its activity as a Cetuximab-binding agent and an inhibitor of human cytomegalovirus warrant rigorous scientific investigation. This guide provides a starting point for researchers by summarizing the available chemical data and synthesis protocols, and by outlining potential experimental pathways to validate and explore these exciting therapeutic possibilities. Further independent research is essential to substantiate these claims and to fully understand the compound's mechanism of action and therapeutic potential.

References

Unveiling the Bio-Potential: A Technical Guide to tert-butyl methyl(2-(methylamino)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Profile

-

IUPAC Name: tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate[2]

-

Synonyms: N-Boc-N,N'-dimethylethylenediamine, TBMMEC[2]

Table 1: Physicochemical Properties of tert-butyl methyl(2-(methylamino)ethyl)carbamate

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 188.27 g/mol | [1][2] |

| CAS Number | 112257-19-9 | [1][2] |

| Appearance | Liquid | [3] |

| Purity | >97% (commercially available) | [3] |

| Storage Temperature | 2-8°C, inert atmosphere | [3] |

Reported Biological Activity (Note on Source)

Information regarding the biological activity of this compound is primarily found on the websites of chemical suppliers. One such supplier, Biosynth, describes the compound as an "experimental anticancer drug that has been shown to induce the regression of a variety of cancers in animal models."[1] The same source also states that it "binds to the antigen Cetuximab and its conjugates, which have been found to be effective against colorectal cancer cells" and "has also been shown to inhibit the replication of human cytomegalovirus, a virus that causes cancer in humans."[1] It is crucial to note that at the time of this writing, these claims have not been substantiated by readily accessible peer-reviewed scientific literature.

Potential Mechanisms and Signaling Pathways (Hypothetical)

Given the limited specific data on TBMMEC, we can hypothesize potential mechanisms of action based on its reported activities.

Anticancer Activity and Cetuximab Conjugation

Cetuximab is a monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR).[4] The claim that TBMMEC binds to Cetuximab suggests its potential use as a payload in an antibody-drug conjugate (ADC). In this hypothetical scenario, Cetuximab would act as the targeting moiety, delivering TBMMEC specifically to EGFR-expressing cancer cells. The cytotoxic effect would then be mediated by TBMMEC within the target cell.

Figure 1: Conceptual signaling pathway for a hypothetical Cetuximab-TBMMEC ADC.

Anti-Human Cytomegalovirus (HCMV) Activity

The reported inhibition of HCMV replication suggests that TBMMEC may interfere with a critical step in the viral life cycle. Potential targets could include viral entry, DNA replication, protein synthesis, or virion assembly.

Experimental Protocols for Biological Activity Screening

The following sections outline generalized, yet detailed, experimental protocols that would be appropriate for the initial biological screening of a compound like this compound.

In Vitro Anticancer Activity Screening

A common initial step is to assess the cytotoxicity of the compound against a panel of cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human colorectal cancer cell lines (e.g., HT-29, HCT116, which are known to express EGFR) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2: General experimental workflow for in vitro anticancer screening.

In Vitro Anti-Human Cytomegalovirus (HCMV) Screening

Several assay formats can be employed to screen for inhibitors of HCMV replication. A fluorescence-based assay is a common high-throughput method.[5]

Protocol: Fluorescence-Based HCMV Inhibition Assay

-

Cell Culture: Culture human foreskin fibroblasts (HFFs) or other HCMV-permissive cells in appropriate media.

-

Cell Seeding: Seed cells into 96-well plates and grow to confluence.

-

Compound Treatment and Infection: Pre-treat the cells with various concentrations of this compound for a defined period. Subsequently, infect the cells with a reporter strain of HCMV that expresses a fluorescent protein (e.g., GFP-tagged HCMV) at a known multiplicity of infection (MOI).

-

Incubation: Incubate the infected plates for a period sufficient for fluorescent protein expression (e.g., 48-72 hours).

-

Fluorescence Measurement: Quantify the fluorescent signal in each well using a fluorescence plate reader or a high-content imaging system.

-

Data Analysis: Normalize the fluorescence signal to a no-drug control and calculate the EC50 value (the concentration of the compound that inhibits the viral-induced fluorescence by 50%).

-

Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on uninfected cells treated with the compound to determine the CC50 (the concentration that causes 50% cytotoxicity). The selectivity index (SI = CC50/EC50) can then be calculated to assess the therapeutic window.

Figure 3: General experimental workflow for in vitro anti-HCMV screening.

Synthesis

A method for the synthesis of tert-butyl 2-(methylamino)ethylcarbamate has been described in the patent literature.[6][7] A general two-step process involves:

-

Protection: Reaction of N-tert-butyloxycarbonyl-1,2-ethylenediamine with polyformaldehyde in the presence of an acid.

-

Reduction: Reduction of the resulting intermediate with a reducing agent such as sodium borohydride.

Conclusion and Future Directions